13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Description
13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its cyclohexyl and dimethoxyphenyl groups, as well as a sulfanylidene moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
13-cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-32-22-13-12-16(14-23(22)33-2)25-24-19(18-10-6-7-11-20(18)28-24)15-21-26(31)29(27(34)30(21)25)17-8-4-3-5-9-17/h6-7,10-14,17,21,25,28H,3-5,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARFRRIDACZFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5CCCCC5)C6=CC=CC=C6N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the cyclohexyl and dimethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including cyclization and sulfidation, to form the final tetracyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group or other functional groups.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with varying substituents. For example:
- 10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one
- 2-[12-methyl-14-phenyl-10,13,14,16-tetraazatetracyclo-[7.7.0.02,7.011,15]hexadeca-1(16),2,4,-6,9,11(15),12-heptaen-8-ylidene]-propandinitrile These compounds share a similar tetracyclic core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 13-Cyclohexyl-10-(3,4-dimethoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one lies in its specific combination of functional groups, which confer distinct reactivity and potential uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
